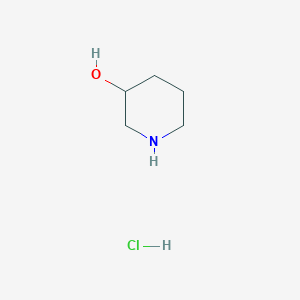

3-Hydroxypiperidine hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLECDMDGMKPUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64051-79-2 | |

| Record name | 3-Hydroxypiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64051-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-3-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxypiperidine hydrochloride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring both a secondary amine within a piperidine ring and a hydroxyl group, it offers versatile reactivity for the construction of more complex molecular architectures. Its hydrochloride salt form enhances stability and improves solubility in aqueous media, making it a convenient intermediate for pharmaceutical development.[1] This compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its racemic and chiral forms. It details standard experimental protocols for property determination and offers insights into its chemical behavior and handling.

Physicochemical Properties

This compound is typically a white to off-white or beige crystalline powder.[2][3][4] The compound exists as a racemic mixture and as individual enantiomers, primarily the (S)-enantiomer, which is a significant chiral building block.[1][2] The properties can vary slightly depending on the specific form.

Quantitative Data Summary

The physical properties of racemic this compound and its common (S)-enantiomer are summarized below for direct comparison.

Table 1: Physical Properties of Racemic this compound

| Property | Value | Source(s) |

| CAS Number | 64051-79-2 | [3][4] |

| Molecular Formula | C₅H₁₁NO · HCl (or C₅H₁₂ClNO) | [3] |

| Molecular Weight | 137.61 g/mol | |

| Appearance | White to off-white crystalline powder; Beige solid | [3][4] |

| Melting Point | 214 - 219 °C | [3] |

| Solubility | Soluble in water, methanol, and ethanol | [3] |

| Purity | ≥ 99% |

Table 2: Physical Properties of (S)-3-Hydroxypiperidine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 475058-41-4 | [2][5][6][7] |

| Molecular Formula | C₅H₁₁NO · HCl (or C₅H₁₂ClNO) | [2][6][7] |

| Molecular Weight | 137.61 g/mol | [2][6][7] |

| Appearance | White or off-white crystalline powder | [2][8][9] |

| Melting Point | 185 - 188 °C; 195 - 200 °C | [1][2][8][9] |

| Boiling Point | 231.6 °C at 760 mmHg (for free base) | [1] |

| Flash Point | 93.8 °C (for free base) | [1] |

| Solubility | Soluble in water | [1][8][9] |

| Optical Rotation | [α]²⁰/D = -7° (c=1 in MeOH); [α]/D = -6.5±1.5° (c=1 in methanol) | [2][8][9] |

| Purity | ≥ 98% | [2][5] |

| Storage | Store at room temperature under an inert atmosphere | [1][8][9] |

Chemical Properties and Reactivity

Structure and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the hydroxyl group. The hydrochloride salt form means the piperidine nitrogen is protonated, rendering it less nucleophilic until neutralized.

-

N-Functionalization: The secondary amine can be deprotonated with a base to allow for N-alkylation, N-acylation, or other coupling reactions, making it a versatile handle for molecular elaboration.

-

O-Functionalization: The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation, esterification, and etherification.

-

Stability: The compound is generally stable under standard laboratory conditions but should be stored in a tightly closed container away from moisture and oxidizing agents.[4]

-

Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4]

Synthesis Overview

A common synthetic route to 3-Hydroxypiperidine involves the reaction of piperidine with ethylene oxide to form the N-hydroxyethylpiperidine intermediate, which is then rearranged. The hydrochloride salt is subsequently formed by reacting the 3-hydroxypiperidine free base with hydrochloric acid.[3] An alternative pathway involves the reduction of 3-piperidone.[10]

Caption: Synthesis pathway for this compound.

Experimental Protocols

Detailed experimental procedures for determining physicochemical properties are crucial for quality control and research applications. Below are standard methodologies.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. For crystalline solids, this typically occurs over a narrow range.

-

Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP series or Stuart SMP series), capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

-

Solubility Assessment

Solubility data is essential for formulation and reaction condition screening.

-

Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is determined qualitatively or quantitatively.

-

Apparatus: Vials, magnetic stirrer, analytical balance, volumetric flasks.

-

Procedure (Qualitative):

-

Weigh approximately 10 mg of this compound into a vial.

-

Add 1 mL of the desired solvent (e.g., water, methanol, ethanol) to the vial.

-

Vortex or stir the mixture at room temperature for 1-2 minutes.

-

Visually observe if the solid has completely dissolved.

-

Categorize solubility based on standard terms (e.g., very soluble, soluble, sparingly soluble). The compound is known to be soluble in water, methanol, and ethanol.[3]

-

Spectroscopic Characterization Workflow

Spectroscopic analysis confirms the chemical structure and identity of the compound.

Caption: Workflow for analytical characterization of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include a broad O-H stretch (around 3300-3400 cm⁻¹), N-H stretches (around 2700-3000 cm⁻¹ for the amine salt), and C-O stretches (around 1050-1150 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry.

-

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, which is used to confirm its molecular weight.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Identification: The compound may cause skin, eye, and respiratory tract irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11] Use in a well-ventilated area or a fume hood to avoid inhalation.[4][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Keep the container tightly closed.[4]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]

-

Skin Contact: Flush skin with plenty of soap and water.[4]

-

Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting.[4]

-

Inhalation: Remove to fresh air.[4] In all cases of exposure, seek immediate medical attention.[4]

-

Applications

Due to its versatile structure, this compound is a valuable intermediate in several fields:

-

Pharmaceutical Development: It is a key building block for synthesizing APIs, especially for drugs targeting neurological disorders like depression and anxiety.[2]

-

Chemical Synthesis: It is widely used in organic synthesis to create more complex heterocyclic molecules.[2]

-

Neuroscience Research: The compound is used to study neurotransmitter systems.[2]

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound(64051-79-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. (S) -3-Hydroxypiperidine Hydrochloride [sunwisechem.com]

- 6. scbt.com [scbt.com]

- 7. (S)-3-Hydroxypiperidine hydrochloride | 475058-41-4 [chemicalbook.com]

- 8. 475058-41-4 CAS MSDS ((S)-3-Hydroxypiperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. (S)-3-Hydroxypiperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 11. echemi.com [echemi.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

(S)-3-Hydroxypiperidine hydrochloride CAS number and structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxypiperidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its stereospecific structure is integral to the synthesis of a variety of bioactive molecules, most notably as a key intermediate for potent therapeutics targeting neurological disorders and certain malignancies. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its functional context in drug discovery, such as its role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Core Compound Identification

(S)-3-Hydroxypiperidine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-hydroxypiperidine.

-

Chemical Name: (S)-3-Hydroxypiperidine hydrochloride

-

CAS Number: 475058-41-4

-

Chemical Structure:

-

Molecular Formula: C₅H₁₁NO·HCl[1]

-

SMILES: O[C@@H]1CNCCC1.Cl

-

Physicochemical and Analytical Data

The properties of (S)-3-Hydroxypiperidine hydrochloride are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 195 - 200 °C | [1] |

| Purity | ≥ 98% (Assay by titration) | [1] |

| Optical Rotation | [α]²⁰_D = -7° (c=1 in Methanol) | [1] |

| Solubility | Soluble in water | |

| Storage Conditions | Room Temperature, under inert atmosphere |

Role in Pharmaceutical Synthesis: The Ibrutinib Case Study

(S)-3-Hydroxypiperidine is a critical structural component of Ibrutinib, a first-in-class BTK inhibitor used in the treatment of B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[3][4] Ibrutinib functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[5] This action inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5][6] The inhibition of BTK leads to decreased proliferation and increased apoptosis in cancerous B-cells.[7][8]

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates a simplified representation of the BTK signaling pathway and the mechanism of action of Ibrutinib.

References

- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Tyrosine Kinase Axis in Innate Immune Signaling [mdpi.com]

- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 6. targetedonc.com [targetedonc.com]

- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imbruvicahcp.com [imbruvicahcp.com]

The 3-Hydroxypiperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] Its inherent structural features, including a chiral center, a hydrogen bond donor/acceptor hydroxyl group, and a basic nitrogen atom, provide a versatile platform for designing compounds with diverse pharmacological activities. This guide delves into the core aspects of the 3-hydroxypiperidine scaffold, offering a comprehensive resource on its synthesis, conformational analysis, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

The Strategic Advantage of the 3-Hydroxypiperidine Scaffold

The strategic importance of the 3-hydroxypiperidine core lies in its ability to engage in various non-covalent interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the piperidine nitrogen, typically protonated at physiological pH, can form crucial ionic interactions. The stereochemistry at the C3 position significantly influences the spatial arrangement of these functional groups, allowing for fine-tuning of binding affinity and selectivity.[2][3]

This scaffold is a key component in drugs targeting a range of conditions, including cancer, neurological disorders, and infectious diseases.[4][5] A prime example is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies, which features an (S)-3-hydroxypiperidine moiety.[6]

Synthesis of 3-Hydroxypiperidine Derivatives

The synthesis of 3-hydroxypiperidine and its derivatives has been a subject of extensive research, with numerous methods developed to achieve high yields and stereoselectivity. Key synthetic strategies include:

-

Reduction of 3-Piperidones: The most common approach involves the reduction of N-protected 3-piperidone precursors. A variety of reducing agents can be employed, with stereoselectivity often controlled by the choice of catalyst and reaction conditions.[7]

-

Hydrogenation of 3-Hydroxypyridines: Catalytic hydrogenation of 3-hydroxypyridine provides a direct route to 3-hydroxypiperidine. This method often requires high pressure and temperature, and the choice of catalyst is crucial for efficiency.[7]

-

Asymmetric Synthesis: Given the importance of stereochemistry for biological activity, several asymmetric methods have been developed. These include enzymatic reductions and the use of chiral resolving agents to separate enantiomers.[6]

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine

A widely used chiral building block is (S)-N-Boc-3-hydroxypiperidine. One common synthetic approach involves the hydrogenation of 3-hydroxypyridine followed by chiral resolution and N-protection.

Step 1: Hydrogenation of 3-Hydroxypyridine

In an autoclave, 100 kg of 3-hydroxypyridine is combined with 1 kg of 5% rhodium on carbon catalyst and 100 L of water. The reaction is carried out under a hydrogen pressure of 5 MPa at 90°C for 48 hours. After cooling to room temperature and venting the hydrogen, the catalyst is filtered off. The filtrate is concentrated under reduced pressure to remove water, and the residue is distilled under vacuum to yield 3-hydroxypiperidine.[8]

Step 2: Chiral Resolution and N-Boc Protection

The resulting 3-hydroxypiperidine (400 kg) and D-pyroglutamic acid (225 kg) are refluxed in 500 L of 95% ethanol. Upon cooling, the (S)-3-hydroxypiperidine D-pyroglutamate salt precipitates and is collected. This salt is then treated with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions to afford (S)-N-Boc-3-hydroxypiperidine.[8]

Conformational Analysis and its Impact on Bioactivity

The piperidine ring can adopt several conformations, with the chair form being the most stable. The orientation of the 3-hydroxyl group (axial or equatorial) is a critical determinant of a molecule's ability to interact with its biological target. The conformational preference can be influenced by other substituents on the piperidine ring and the nature of the N-substituent.[9]

Computational studies and experimental data from X-ray crystallography and NMR spectroscopy have shown that the interplay of steric and electronic effects governs the conformational equilibrium. For instance, in certain N-acylpiperidines, a pseudoallylic strain can favor an axial orientation of a 2-substituent, which in turn influences the overall 3D shape and the presentation of the 3-hydroxyl group for binding interactions.[10] Understanding these conformational preferences is crucial for the rational design of ligands with improved affinity and selectivity.

Therapeutic Applications and Quantitative Data

Derivatives of 3-hydroxypiperidine have shown significant activity against a variety of biological targets. The following tables summarize some of the quantitative data available for these compounds.

| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Reference |

| 12a | σ1 Receptor | Binding Assay | Ki = 1.2 | [11] |

| Dopamine D4 Receptor | Binding Assay | Ki = 860 | [11] | |

| 12c | σ1 Receptor | Binding Assay | Ki = 0.7 | [11] |

| Dopamine D4 Receptor | Binding Assay | Ki = 580 | [11] | |

| 13g | σ1 Receptor | Binding Assay | Ki = 37 | [11] |

| Dopamine D4 Receptor | Binding Assay | >65% inhibition at 10 µM | [11] | |

| (+)-5 | Dopamine Transporter | Radioligand Binding | IC50 = 0.46 | [12] |

| Dopamine Transporter | Dopamine Uptake | IC50 = 4.05 | [12] | |

| (-)-5 | Dopamine Transporter | Radioligand Binding | IC50 = 56.7 | [12] |

| Dopamine Transporter | Dopamine Uptake | IC50 = 38.0 | [12] |

Table 1: Binding Affinities of 3-Hydroxypiperidine Derivatives for Neurological Targets.

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| Compound 11 | p38 MAP Kinase | Kinase Assay | - | [13] |

| Compound 21 | TGF-βR1 | Kinase Assay | IC50 = 0.007 | [14] |

| Compound 15 | TGF-βR1 | Kinase Assay | IC50 = 0.00057 | [14] |

Table 2: Inhibitory Activity of 3-Hydroxypiperidine Derivatives against Kinase Targets.

Signaling Pathways Modulated by 3-Hydroxypiperidine Derivatives

The therapeutic effects of 3-hydroxypiperidine-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the development of next-generation therapeutics.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][15] Dysregulation of this pathway is implicated in various B-cell malignancies. Ibrutinib, which contains the (S)-3-hydroxypiperidine scaffold, is a potent inhibitor of BTK.[6]

Dopamine Receptor Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission in the central nervous system, regulating functions such as motor control, motivation, and cognition.[16][17] 3-Hydroxypiperidine derivatives have been developed as potent modulators of dopamine receptors, with potential applications in the treatment of neurological and psychiatric disorders.[2][3]

Serotonin Receptor Signaling Pathway

Serotonin (5-HT) receptors are another important class of GPCRs involved in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[18][19] The 3-hydroxypiperidine scaffold has been incorporated into ligands targeting various serotonin receptor subtypes.

Experimental Protocols for Biological Assays

To assess the biological activity of 3-hydroxypiperidine derivatives, a variety of in vitro and in vivo assays are employed.

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [3H]-methylspiperone.

-

Non-specific binding control: (+)-Butaclamol.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: HEK-D2L cells are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in fresh buffer. Protein concentration is determined using a Bradford assay.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-methylspiperone and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of (+)-butaclamol.

-

Incubation and Filtration: The plate is incubated at room temperature for 90 minutes. The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

Conclusion

The 3-hydroxypiperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural and electronic properties allow for the design of potent and selective modulators of a wide range of biological targets. The ongoing exploration of its chemical space, coupled with a deeper understanding of its interactions with target proteins and its influence on signaling pathways, promises the development of novel and improved therapeutics for a multitude of diseases. This guide provides a foundational resource for researchers in this exciting and impactful area of drug discovery.

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Hydroxypiperidine Derivatives: A Technical Guide

Introduction: The 3-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of biologically active molecules. Its stereochemical properties and the synthetic accessibility of its derivatives have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 3-hydroxypiperidine derivatives, focusing on their interactions with key biological targets, quantitative structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.

Modulation of Sigma Receptors

3-Hydroxypiperidine derivatives are well-established modulators of sigma (σ) receptors, with a particular emphasis on the σ1 and σ2 subtypes. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

Quantitative Data: Sigma Receptor Binding Affinity

The binding affinities of various 3-hydroxypiperidine derivatives to sigma-1 (σ1) and sigma-2 (σ2) receptors are summarized in the table below. The inhibitory constant (Ki) is a measure of the concentration of the derivative required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

| Compound ID | Derivative Structure | σ1 Ki (nM) | σ2 Ki (nM) | Reference |

| 1 | (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP] | 2.3 | 2,800 | [1] |

| 2 | (-)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(-)-3-PPP] | 190 | 3,600 | [1] |

| 3 | N-[(4-methoxyphenoxy)ethyl]piperidine | 1.49 | - | [2] |

| 4 | (R)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 | - | [2] |

| 5 | (S)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 1.25 | - | [2] |

| 6 | N-[(4-chlorophenoxy)ethyl]piperidine | 1.18 | - | [2] |

| 7 | (R)-N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 | - | [2] |

| 8 | (S)-N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.56 | - | [2] |

Experimental Protocol: Sigma-1 Receptor Binding Assay

A competitive radioligand binding assay is employed to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

-

Radioligand: [³H]-(+)-pentazocine

-

Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Non-specific Binding Control: Haloperidol (10 µM)

-

Test compounds (3-hydroxypiperidine derivatives) at various concentrations.

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]-(+)-pentazocine in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 120 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and interact with a variety of downstream effectors, modulating cellular signaling pathways involved in cell survival, ion channel regulation, and neuronal plasticity.

Caption: Sigma-1 receptor activation by a 3-hydroxypiperidine agonist.

Antagonism of NMDA Receptors

Certain 3-hydroxypiperidine derivatives, notably ifenprodil and its analogs, exhibit potent and selective antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, particularly at subtypes containing the GluN2B subunit. This activity is of significant interest for the treatment of various neurological conditions, including stroke and neurodegenerative diseases.

Quantitative Data: NMDA Receptor Antagonist Activity

The following table summarizes the inhibitory concentrations (IC50) of selected 3-hydroxypiperidine derivatives against NMDA receptor-mediated responses.

| Compound ID | Derivative Structure | Target | IC50 (µM) | Reference |

| 9 | Ifenprodil | GluN2B-containing NMDA receptors | 0.34 | [3][4] |

| 10 | Eliprodil | GluN2B-containing NMDA receptors | 0.05 | |

| 11 | Ro 25-6981 | GluN2B-containing NMDA receptors | 0.009 |

Experimental Protocol: NMDA Receptor Functional Assay (Calcium Imaging)

A calcium imaging assay is used to measure the functional antagonism of NMDA receptors by 3-hydroxypiperidine derivatives.

Materials:

-

Cell Line: HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1/GluN2B).

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Agonists: NMDA and glycine.

-

Test compounds (3-hydroxypiperidine derivatives) at various concentrations.

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium indicator dye by incubating them with the dye in assay buffer.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Stimulate the cells with a mixture of NMDA and glycine.

-

Measure the resulting change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye over time.

-

Determine the IC50 value of the test compound by analyzing the concentration-response curve of the inhibition of the calcium influx.

Signaling Pathway: NMDA Receptor

NMDA receptors are ionotropic glutamate receptors that, upon activation, allow the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.

Caption: Antagonism of the NMDA receptor signaling pathway.

Anticancer Activity

The piperidine scaffold is present in numerous approved anticancer drugs, and derivatives of 3-hydroxypiperidine have demonstrated promising cytotoxic activity against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) values for the cytotoxic effects of selected 3-hydroxypiperidine derivatives against different cancer cell lines are presented below.

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 12 | Bis-3-chloropiperidine derivative | Pancreatic (Panc-1) | 1.5 | |

| 13 | Bis-3-chloropiperidine derivative | Pancreatic (MiaPaCa-2) | 2.1 | |

| 14 | Tris-3-chloropiperidine derivative | Pancreatic (Panc-1) | 0.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer Cell Lines: (e.g., Panc-1, MiaPaCa-2).

-

Culture Medium: Appropriate for the cell line.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization Solution: (e.g., DMSO, isopropanol with HCl).

-

Test compounds (3-hydroxypiperidine derivatives) at various concentrations.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cancer cells into 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the test compound.

Experimental Workflow: Synthesis and Screening of 3-Hydroxypiperidine Derivatives

The discovery of novel bioactive 3-hydroxypiperidine derivatives typically follows a structured workflow encompassing chemical synthesis and biological screening.

Caption: A typical workflow for the synthesis and screening of novel 3-hydroxypiperidine derivatives.

The 3-hydroxypiperidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent and selective modulation of sigma and NMDA receptors, as well as promising anticancer effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of this important class of compounds. Further research into the structure-activity relationships and mechanisms of action of 3-hydroxypiperidine derivatives will undoubtedly lead to the identification of novel drug candidates for a range of human diseases.

References

- 1. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]

The Pivotal Role of 3-Hydroxypiperidine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine scaffold is a privileged structural motif frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals. Its inherent chirality at the C3 position offers a crucial handle for stereospecific interactions with biological targets, making both (R)- and (S)-enantiomers highly sought-after building blocks in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, applications, and strategic importance of chiral 3-hydroxypiperidine in the development of novel therapeutics.

Introduction: The Significance of Chiral 3-Hydroxypiperidine

The piperidine ring is a fundamental heterocyclic core structure present in numerous natural products and synthetic drugs.[1] The introduction of a hydroxyl group at the 3-position not only provides a key point for further functionalization but also introduces a stereocenter that can profoundly influence the pharmacological profile of a molecule. The ability to selectively introduce either the (R)- or (S)-3-hydroxypiperidine moiety allows medicinal chemists to optimize drug-target interactions, enhance potency, and improve pharmacokinetic and pharmacodynamic properties.

A prime example of the importance of this chiral building block is the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which incorporates (S)-1-Boc-3-hydroxypiperidine.[2][3] The precise stereochemistry at this position is critical for its potent and selective inhibition of BTK.

Synthesis of Enantiopure 3-Hydroxypiperidine Derivatives

The efficient and stereoselective synthesis of 3-hydroxypiperidine enantiomers is a key challenge in organic synthesis. The primary strategies employed include biocatalytic desymmetrization of prochiral ketones and chemical resolution of racemic mixtures.

Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

The enzymatic reduction of N-Boc-3-piperidone to afford enantiopure (S)- or (R)-N-Boc-3-hydroxypiperidine is a highly efficient and environmentally friendly approach. This method typically utilizes ketoreductases (KREDs) or whole-cell biocatalysts, often coupled with a cofactor regeneration system.

Table 1: Comparison of Biocatalytic Methods for the Synthesis of (S)-N-Boc-3-hydroxypiperidine

| Catalyst System | Substrate Concentration (g/L) | Co-substrate/Cofactor | Temperature (°C) | pH | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Recombinant E. coli co-expressing KRED and GDH (cell-free extract) | 100 | D-Glucose, NADP+ | 35 | 6.5 | 12 | 99.2 | >99 | [4] |

| Recombinant E. coli co-expressing CprCR and GDH (whole-cell) | 100 | D-Glucose | 30 | 7.0 | 24 | 97.8 | 99.8 | [5] |

| Thermostable aldo-keto reductase (AKR-43) with GDH | 160 (w/w) | D-Glucose, NADP+ | 30 | 7.5 | 16 | >99 | >99 | [6] |

| Pichia pastoris SIT2014 (whole-cell) | Not specified | Glucose | Not specified | 7.0 | Not specified | 85.4 (yield) | >99 | [7] |

| Alcohol dehydrogenase from Candida albicans | 40 | Isopropanol, NAD+ | 30 | 7.0 | 6 | 98.25 (yield) | 100 | [8] |

KRED: Ketoreductase; GDH: Glucose Dehydrogenase; CprCR: Carbonyl reductase from Candida parapsilosis; AKR: Aldo-keto reductase; NADP+: Nicotinamide adenine dinucleotide phosphate; NAD+: Nicotinamide adenine dinucleotide.

Chemical Resolution of Racemic 3-Hydroxypiperidine

Classical chemical resolution remains a viable method for obtaining enantiopure 3-hydroxypiperidine. This technique involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Table 2: Chemical Resolution of 3-Hydroxypiperidine

| Resolving Agent | Racemate | Solvent | Key Steps | Outcome | Reference |

| D-Pyroglutamic acid | 3-Hydroxypiperidine | 95% Ethanol | 1. Reflux with resolving agent. 2. Cool to -5°C to precipitate diastereomeric salt. 3. Filter and wash. 4. Liberate the free base. 5. Protect with Boc anhydride. | (S)-N-Boc-3-hydroxypiperidine | [9] |

| Dibenzoyl-L-tartaric acid | N,N-dimethyl-3-piperidinecarboxamide | Aqueous 2B-Ethanol | 1. React with resolving agent. 2. Precipitate one diastereomer by cooling. 3. Recrystallize to improve diastereomeric excess. | (S)-N,N-dimethyl-3-piperidinecarboxamide-L-(dibenzoyl) tartrate salt | [10] |

Experimental Protocols

Detailed Protocol for Biocatalytic Asymmetric Reduction

This protocol is a representative example based on the co-expression of a ketoreductase and glucose dehydrogenase.[4]

Objective: To synthesize (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using a whole-cell biocatalyst.

Materials:

-

Recombinant E. coli cells co-expressing ketoreductase (KRED) and glucose dehydrogenase (GDH)

-

N-Boc-3-piperidone

-

D-Glucose

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Phosphate buffer (100 mM, pH 6.5)

-

Ethyl acetate

-

Sodium hydroxide (2 M)

Procedure:

-

Prepare a reaction mixture in a suitable vessel containing:

-

100 g/L N-Boc-3-piperidone

-

130 g/L D-glucose

-

0.2 g/L NADP+

-

100 mM Phosphate buffer (pH 6.5)

-

-

Add 30 g/L of wet recombinant E. coli cells to the reaction mixture.

-

Maintain the reaction temperature at 35°C with constant stirring.

-

Monitor the pH of the reaction and maintain it at 6.5 by the controlled addition of 2 M NaOH.

-

Allow the reaction to proceed for approximately 12-24 hours, monitoring the conversion by HPLC.

-

Upon completion, extract the product from the reaction mixture with an equal volume of ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield (S)-N-Boc-3-hydroxypiperidine.

-

Determine the enantiomeric excess of the final product using chiral HPLC analysis.

Detailed Protocol for Chemical Resolution

This protocol is a representative example based on the resolution of 3-hydroxypiperidine with D-pyroglutamic acid.[9][11][12]

Objective: To obtain (S)-3-hydroxypiperidine D-pyroglutamate salt from racemic 3-hydroxypiperidine.

Materials:

-

Racemic 3-hydroxypiperidine

-

D-Pyroglutamic acid

-

95% Ethanol

-

Ice-cold water

Procedure:

-

In a reaction vessel, dissolve racemic 3-hydroxypiperidine and D-pyroglutamic acid (in a molar ratio of approximately 1:0.55-0.6) in 95% ethanol.

-

Heat the mixture to reflux until all solids are dissolved.

-

Slowly cool the solution to room temperature to allow for the crystallization of the diastereomeric salt.

-

Further cool the mixture to -5°C and hold for at least 1 hour to maximize precipitation.

-

Collect the solid precipitate by filtration.

-

Wash the filter cake with a small amount of ice-cold water.

-

Dry the solid under vacuum to obtain (S)-3-hydroxypiperidine D-pyroglutamate.

-

The enantiomerically enriched (S)-3-hydroxypiperidine can be liberated from the salt by treatment with a base and then protected with a suitable protecting group (e.g., Boc anhydride) for subsequent synthetic steps.

Applications in Drug Development

The enantiomers of 3-hydroxypiperidine are crucial building blocks for a variety of pharmaceuticals targeting a range of diseases.

(S)-3-Hydroxypiperidine in Therapeutics

-

Ibrutinib (Imbruvica®): An irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[2][3] The (S)-3-hydroxypiperidine moiety is essential for its high-affinity binding to the enzyme.

-

Dopamine D2 Receptor Antagonists: Chiral 3-hydroxypiperidine derivatives are utilized in the synthesis of selective dopamine D2 receptor antagonists, which are potential therapeutics for neurological and psychiatric disorders.[9][13][14]

(R)-3-Hydroxypiperidine in Therapeutics

-

Rilzabrutinib: A reversible covalent inhibitor of BTK currently under investigation for the treatment of immune-mediated diseases such as immune thrombocytopenia (ITP).[15][16] The (R)-stereochemistry of the 3-hydroxypiperidine component is a key structural feature.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: Derivatives of (R)-3-hydroxypiperidine have been explored in the development of VMAT2 inhibitors for the treatment of hyperkinetic movement disorders like tardive dyskinesia.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

Caption: General synthetic strategies to access chiral drugs from 3-hydroxypiperidine.

Caption: Simplified BTK signaling pathway and the inhibitory action of Rilzabrutinib.

Caption: Mechanism of VMAT2 and its inhibition by specific inhibitors.

Conclusion

Chiral 3-hydroxypiperidine and its derivatives are indispensable building blocks in modern medicinal chemistry. The development of efficient stereoselective synthetic methods, particularly biocatalytic approaches, has made these valuable synthons more accessible for drug discovery and development. The strategic incorporation of either the (R)- or (S)-enantiomer of 3-hydroxypiperidine continues to be a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates, leading to the development of safer and more effective medicines for a wide range of diseases. As drug discovery moves towards more complex and three-dimensional chemical space, the importance of chiral building blocks like 3-hydroxypiperidine is set to grow even further.

References

- 1. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 9. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 12. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]

- 13. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bruton’s tyrosine kinase inhibition in ITP: Wayrilz (rilzabrutinib) as a disease-modifying strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]

Navigating the Solubility of 3-Hydroxypiperidine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Hydroxypiperidine hydrochloride (CAS No: 64051-79-2), a pivotal building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document consolidates available solubility data, provides a detailed experimental protocol for solubility determination, and outlines a logical workflow for this critical assessment.

Core Topic: Solubility Profile of this compound

This compound is a white to off-white crystalline powder.[1] Its hydrochloride salt form is utilized to enhance solubility and stability, making it a versatile reagent in the synthesis of a wide array of pharmaceutical agents.[2]

Quantitative Solubility Data

The following table summarizes the qualitative solubility of this compound in common solvents based on available data.

| Solvent Family | Solvent | Solubility Classification |

| Protic Solvents | Water | Soluble[1][3] |

| Methanol | Soluble[1] | |

| Ethanol | Soluble[1] | |

| Various Organic Solvents | Other Organic Solvents | Sparingly Soluble[1] |

It is important to note that the free base, 3-Hydroxypiperidine, is reported to be soluble in water, ethanol, and various other organic solvents.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from established and standardized protocols such as the flask method. This method is suitable for generating precise quantitative solubility data in a laboratory setting.

Principle

An excess amount of the solid this compound is agitated in the chosen organic solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or agitator

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate analytical instrument.

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically resistant syringe filter to remove all undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of 3-Hydroxypiperidine HCl.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains elusive in the public domain, the provided qualitative information and detailed experimental protocol offer a robust framework for researchers to conduct their own precise solubility assessments. The outlined workflow ensures a systematic and reproducible approach to generating this critical data for formulation development and other research applications.

References

- 1. 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-3-Hydroxypiperidine Hydrochloride | Properties, Uses, Safety Data, Supplier China | Pharmaceutical Intermediate [chemheterocycles.com]

- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

Spectroscopic Profile of 3-Hydroxypiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Hydroxypiperidine hydrochloride, a pivotal building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-Hydroxypiperidine and its hydrochloride salt. It is important to note that spectral data for the hydrochloride salt may show shifts in comparison to the free base due to the protonation of the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Proton NMR data provides insight into the hydrogen environments within the molecule. The protonation of the piperidine nitrogen in the hydrochloride salt typically leads to a downfield shift of adjacent protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.90 | m | 1H | H-3 |

| ~3.45 | m | 1H | H-2 (axial) |

| ~3.25 | m | 1H | H-6 (axial) |

| ~3.05 | m | 1H | H-2 (equatorial) |

| ~2.85 | m | 1H | H-6 (equatorial) |

| ~2.00 | m | 1H | H-4 (axial) |

| ~1.85 | m | 1H | H-5 (axial) |

| ~1.65 | m | 1H | H-4 (equatorial) |

| ~1.50 | m | 1H | H-5 (equatorial) |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignments are based on typical values for piperidine derivatives.

¹³C NMR Data

Carbon NMR data reveals the electronic environment of each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~65.5 | C-3 |

| ~52.0 | C-2 |

| ~44.5 | C-6 |

| ~30.0 | C-4 |

| ~20.5 | C-5 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignments are based on typical values for piperidine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3000-2800 | Medium | C-H stretch (aliphatic) |

| 2800-2400 | Broad | N-H⁺ stretch (ammonium salt)[1][2] |

| 1620-1560 | Medium | N-H⁺ bend (ammonium salt)[1][2] |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Hydroxypiperidine, the free base has a molecular weight of 101.15 g/mol . The hydrochloride salt would likely show the molecular ion of the free base in the mass spectrum.

| m/z | Relative Intensity (%) | Assignment |

| 101 | 53.0 | [M]⁺ (Molecular ion of the free base)[3] |

| 84 | 100.0 | [M-OH]⁺ or alpha-cleavage fragment[3] |

| 57 | 44.9 | Further fragmentation |

| 56 | 44.8 | Further fragmentation |

| 44 | 33.5 | Further fragmentation |

| 30 | 27.7 | Further fragmentation |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is a common choice for hydrochloride salts.

-

Vortex the sample until fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak (HDO at ~4.79 ppm) can be used as a reference.

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR Spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm.

-

Referencing: An external standard or the solvent peak can be used for referencing.

IR Spectroscopy Protocol (FTIR-ATR)

1. Sample Preparation:

-

No specific sample preparation is required for the Attenuated Total Reflectance (ATR) method. Ensure the ATR crystal is clean before use.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.

-

Crystal: Diamond or Germanium.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

The final spectrum is presented in terms of absorbance or transmittance.

-

Mass Spectrometry Protocol (LC-MS)

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

-

Instrument: HPLC or UHPLC system.

-

Column: A reversed-phase C18 column is a common choice for polar compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic content should be developed to ensure good retention and peak shape.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Scan Range: m/z 50-300.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

Data Analysis: Identify the protonated molecule [M+H]⁺ and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Hydroxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Hydroxypiperidine hydrochloride. The information is intended to support laboratory safety procedures and risk assessments for professionals working with this compound.

Chemical Identification and Physical Properties

This compound is the hydrochloride salt of 3-Hydroxypiperidine. It is a key intermediate in the synthesis of various pharmaceutical compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 64051-79-2 | [1] |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [2] |

| Appearance | White to off-white or beige crystalline powder/solid.[1][2][3] | |

| Melting Point | 185-188 °C or 195-200 °C (ranges vary by source) | [4] |

| Solubility | Soluble in water.[2][4] | |

| Synonyms | 3-Piperidinol hydrochloride, Piperidin-3-ol hydrochloride | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its corrosive and irritant properties.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Note: Classifications can vary slightly between suppliers. Some sources classify it as causing severe burns and eye damage (Category 1), while others classify it as causing irritation (Category 2).

Signal Word: Danger[5] or Warning[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] No quantitative toxicity data, such as LD50 values, are readily available from the reviewed sources. The primary health risks are associated with its corrosive and irritant effects upon contact.

Acute Effects:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]

Chronic Effects:

-

To the best of current knowledge, the chronic health effects of this compound have not been fully investigated.

Experimental Protocols for Safety Assessment

The hazard classifications for chemical substances like this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that chemical safety data is reliable and internationally comparable.

Skin Corrosion/Irritation Testing (OECD Test Guideline 431 & 439)

The potential for a chemical to cause skin corrosion is typically assessed using in vitro methods to minimize animal testing.

Methodology: Reconstructed Human Epidermis (RhE) Test

-

Test System: A commercially available, reconstituted human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.

-

Procedure:

-

A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

The substance is left in contact for specific time points (e.g., 3 minutes and 1 hour).[7]

-

After the exposure period, the tissue is rinsed to remove the test substance.

-

-

Endpoint Measurement: Cell viability is measured using a cellular activity assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified by measuring its absorbance.

-

Classification: The chemical is classified as corrosive or non-corrosive based on the reduction in cell viability compared to negative controls. Specific viability thresholds after certain exposure times can further sub-categorize the corrosive potential.[7]

Serious Eye Damage/Eye Irritation Testing (OECD Test Guideline 492)

Similar to skin corrosion testing, in vitro methods are the preferred approach for assessing eye irritation potential.

Methodology: Reconstructed human Cornea-like Epithelium (RhCE) Test

-

Test System: A three-dimensional human corneal epithelium model reconstructed from normal, human-derived epidermal keratinocytes.[8]

-

Procedure:

-

The test chemical is applied to the surface of the RhCE tissue.

-

The exposure duration is defined by the protocol, which may differ for liquids and solids.[8]

-

Following exposure, the tissue is thoroughly rinsed.

-

-

Endpoint Measurement: Tissue viability is determined using the MTT assay, similar to the skin corrosion test.

-

Classification: A chemical is identified as an eye irritant if the tissue viability falls below a certain threshold (e.g., ≤60%).[8] This method is primarily used to distinguish between substances that require classification for eye irritation (GHS Category 1 or 2) and those that do not.[8]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. Conforming to EN166 (EU) or NIOSH (US) standards is recommended.[6] |

| Skin Protection | Wear impervious protective gloves and clothing to prevent skin exposure.[6] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate filter.[6] |

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Caption: First aid procedures for exposure to this compound.

Accidental Release Measures and Spill Handling

In case of a spill, follow these procedures to mitigate the hazard.

Caption: Workflow for handling a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] Hazardous decomposition products include hydrogen chloride, nitrogen oxides, and carbon monoxide.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Exposure to moist air or water, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Disposal must be in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. Handle all chemicals with caution and under the supervision of a qualified individual.

References

- 1. This compound(64051-79-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-3-Hydroxypiperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. x-cellr8.com [x-cellr8.com]

- 8. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-3-Hydroxypiperidine Hydrochloride for Pharmaceutical Research and Development

An in-depth analysis of the commercial availability, synthesis, quality control, and applications of a key chiral building block in modern drug discovery.

Abstract

(R)-3-Hydroxypiperidine hydrochloride, a critical chiral intermediate, plays a pivotal role in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial landscape, synthesis methodologies, and stringent quality control protocols associated with this compound. Detailed experimental procedures, extensive supplier information, and an examination of its application in targeted therapies are presented to facilitate its effective utilization in pharmaceutical research and development.

Introduction

(R)-3-Hydroxypiperidine hydrochloride (CAS No. 198976-43-1) is a piperidine derivative featuring a hydroxyl group at the 3-position with a defined (R)-stereochemistry. The chirality of this molecule is crucial for its application in asymmetric synthesis, where it serves as a versatile building block for complex molecular architectures. Its hydrochloride salt form enhances stability and handling properties, making it suitable for use in multi-step synthetic processes. The primary application of this compound lies in the synthesis of targeted therapeutics, where the specific stereoisomer is essential for achieving the desired pharmacological activity and minimizing off-target effects.

Commercial Availability and Suppliers

(R)-3-Hydroxypiperidine hydrochloride is commercially available from a range of global suppliers, catering to various scales of research and manufacturing, from laboratory research quantities to bulk production. The purity and specifications of the product can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their intended application.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity Specification | Available Quantities | Additional Notes |

| Chem-Impex | ≥ 99% (HPLC, Chiral purity)[1] | 1g, 5g, 25g, 100g, 250g | Provides detailed physical properties such as melting point and optical rotation. |

| Tokyo Chemical Industry (TCI) | >98.0% (T) | 1g, 5g | A well-established supplier for research-grade chemicals. |

| Thermo Fisher Scientific (Acros Organics) | 98% | 1g, 5g | Also provides basic chemical identifiers. |

| BLD Pharm | --- | --- | Lists the compound in their catalog of heterocyclic building blocks. |

| Parchem | --- | --- | Specialty chemical supplier.[2] |

| Amerigo Scientific | 98% | --- | Provides basic chemical properties.[3] |

| INTATRADE GmbH | --- | --- | German supplier.[4] |

| Pure Chemistry Scientific Inc. | 95% | 1g, 5g, 10g | US-based supplier.[4] |

| HENAN BOYANG CHEMICAL CO., LTD. | 99% min | Up to metric ton scale | Offers bulk quantities and provides COA and MSDS.[5] |

| ECHO CHEMICAL CO., LTD. | --- | 5g | Supplier of fine chemicals.[6] |

Note: This list is not exhaustive, and availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-Hydroxypiperidine hydrochloride is provided in the table below.

| Property | Value | Reference |

| CAS Number | 198976-43-1 | [1][4][5][6][7] |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to off-white powder | [1] |